1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine
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Overview
Description
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxybenzenesulfonyl group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of tert-butylamidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent like dimethylformamide (DMF) . This reaction forms the oxadiazole ring, which is then further functionalized to introduce the methoxybenzenesulfonyl and phenylpiperazine groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave irradiation (MWI) to shorten reaction times and improve yields . Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or piperazine moieties using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaH in DMF, K2CO3 in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a bioisostere for amides and esters, enhancing the compound’s stability and binding affinity . This compound may inhibit enzymes by binding to their active sites or interacting with key residues, thereby modulating their activity. Additionally, it can affect cellular pathways by altering signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Uniqueness
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the methoxybenzenesulfonyl and phenylpiperazine moieties contribute to its potential interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-tert-butyl-3-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S/c1-23(2,3)22-24-21(25-31-22)19-16-18(10-11-20(19)30-4)32(28,29)27-14-12-26(13-15-27)17-8-6-5-7-9-17/h5-11,16H,12-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRFQOLUYMSJEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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